

physical and chemical properties of 4-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-chloropyridine**

Cat. No.: **B124038**

[Get Quote](#)

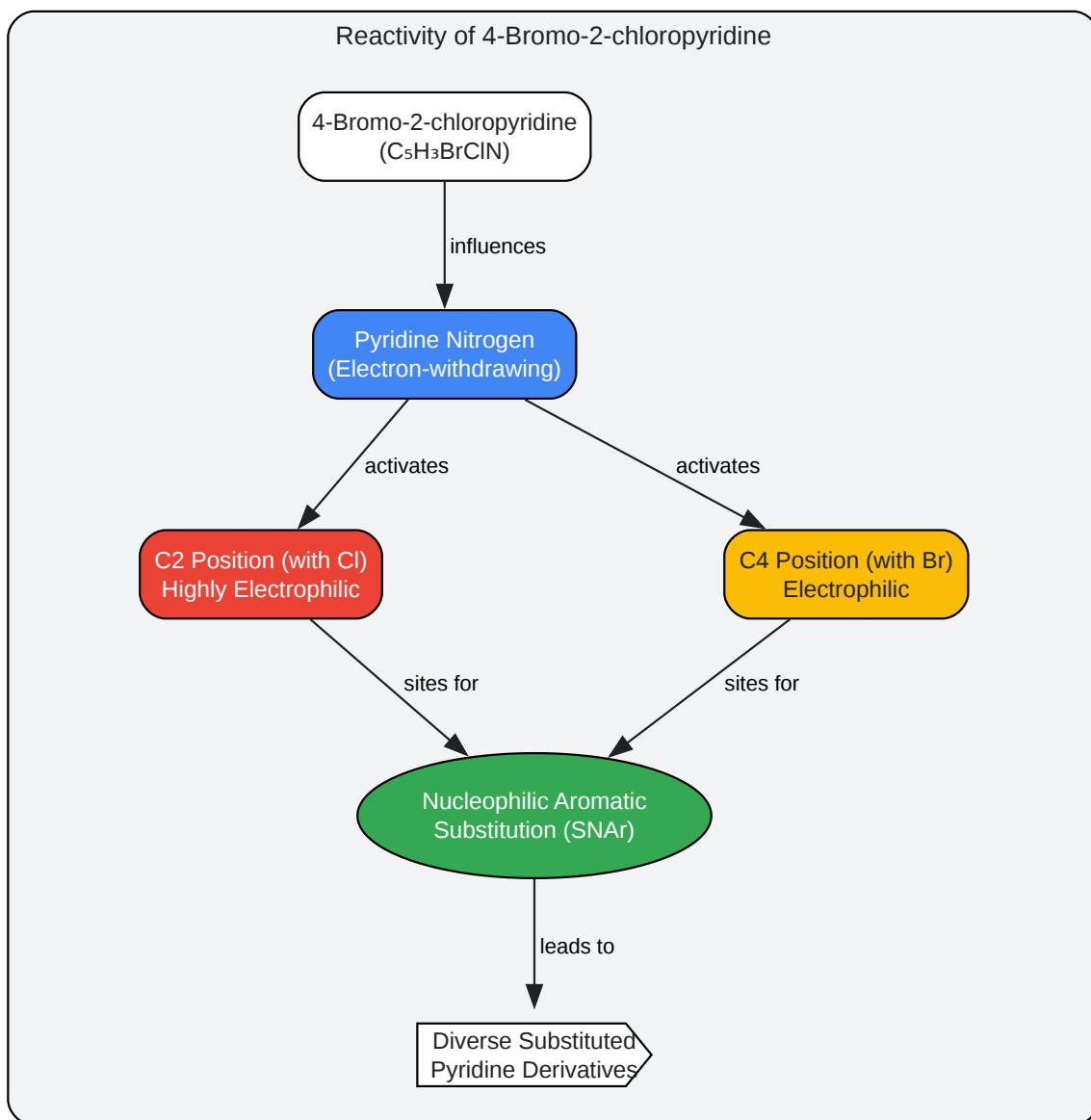
An In-depth Technical Guide to **4-Bromo-2-chloropyridine**

Introduction

4-Bromo-2-chloropyridine is a halogenated heterocyclic compound widely utilized as a versatile intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Its pyridine ring is substituted with both a bromine and a chlorine atom, enhancing its reactivity for diverse functionalization.^[1] This unique structure makes it a valuable reagent in organic synthesis for creating complex molecular architectures, particularly in the development of anti-inflammatory, antimicrobial, and neurological agents.^[1] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of **4-Bromo-2-chloropyridine** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.


Property	Value	Citations
Molecular Formula	C_5H_3BrClN	[1] [2]
Molecular Weight	192.44 g/mol	[1] [2]
CAS Number	73583-37-6	[1] [2]
Appearance	Colorless to yellow liquid or low melting solid	[1] [3]
Melting Point	18-20 °C, 26-27°C	[4]
Boiling Point	70 °C at 3 mmHg	
Density	1.734 g/mL at 25 °C	[1] [5]
Refractive Index (n _{20/D})	1.5900	[1]
Flash Point	104 °C	[5]
Purity/Assay	≥92.0% (GC) [6] , ≥96.0% (GC) [3] , 98%	[3] [6]
Storage Conditions	Store at 0-8°C [1] , 4°C	[1]
InChI Key	ONHMWUXYIFULDO-UHFFFAOYSA-N	[2]
SMILES	<chem>C1=CN=C(C=C1Br)Cl</chem>	[2]

Chemical Reactivity and Applications

The reactivity of **4-Bromo-2-chloropyridine** is primarily governed by the electron-withdrawing nature of the nitrogen atom and the two halogen substituents on the pyridine ring. The nitrogen atom makes the carbon atoms at the 2, 4, and 6 positions electrophilic and susceptible to nucleophilic attack.[\[7\]](#)[\[8\]](#) This property is fundamental to its role as a key intermediate in organic synthesis.

The presence of two different halogens allows for selective and sequential reactions. The chlorine atom at the 2-position and the bromine atom at the 4-position are both good leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity enables the

synthesis of a wide range of substituted pyridines by reacting with various nucleophiles such as amines, thiols, and alkoxides.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **4-Bromo-2-chloropyridine**'s structure and reactivity.

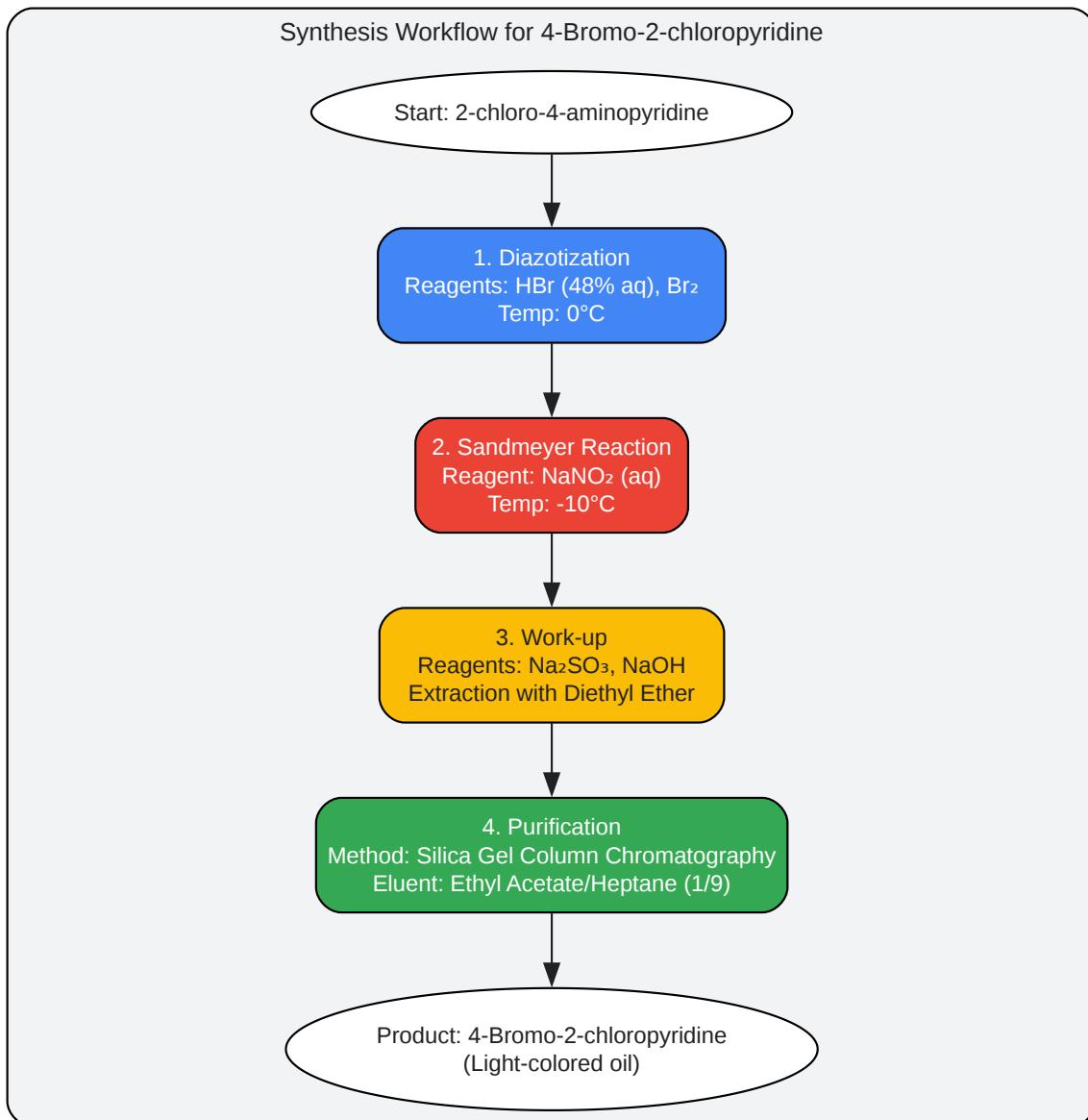
Key Applications:

- Pharmaceutical Synthesis: It serves as a crucial intermediate in synthesizing pharmaceutical agents, including those for neurological disorders.[\[1\]](#)
- Agrochemicals: It is used in the formulation of herbicides and fungicides.[\[1\]](#)
- Material Science: The compound is applied in developing advanced materials like polymers and coatings.[\[1\]](#)
- Organic Chemistry Research: It acts as a valuable reagent for creating new chemical entities and understanding reaction mechanisms.[\[1\]](#)
- Biochemical Research: It is utilized in studying enzyme interactions and metabolic pathways.[\[1\]](#)

Experimental Protocols

Synthesis of 4-Bromo-2-chloropyridine

A common method for synthesizing **4-Bromo-2-chloropyridine** is through a Sandmeyer-type reaction starting from 2-chloro-4-aminopyridine. The following protocol is adapted from literature procedures.[\[9\]](#)


Materials:

- 2-chloro-4-aminopyridine
- 48% aqueous hydrobromic acid (HBr)
- Bromine (Br₂)
- Sodium nitrite (NaNO₂)
- Saturated aqueous sodium sulfite solution
- 35% aqueous sodium hydroxide (NaOH)
- Diethyl ether

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Eluent: Ethyl acetate/heptane (1/9)

Procedure:

- **Diazotization:** To 8.9 g (69.2 mmol) of 2-chloro-4-aminopyridine, add 81.5 mL of 48% aqueous hydrobromic acid at 0 °C.
- **Bromination:** Slowly add 33.4 g (208.75 mmol) of bromine over 10 minutes.
- **Sandmeyer Reaction:** Cool the mixture to -10°C and add a solution of 10.65 g (154 mmol) of sodium nitrite in 20 mL of water dropwise over 30 minutes.
- **Reaction Progression:** Continue stirring at -10°C for 10 minutes after addition, then allow the mixture to warm to room temperature and stir for 1.5 hours.
- **Work-up:**
 - Cool the reaction mixture to 5°C and add saturated aqueous sodium sulfite solution until the solution becomes colorless.
 - Adjust the pH to be alkaline using a 35% sodium hydroxide aqueous solution.
 - Extract the basic aqueous phase twice with diethyl ether.
- **Purification:**
 - Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate.
 - Purify the resulting yellow oil (13 g) by silica gel column chromatography using an eluent of ethyl acetate/heptane (1/9) to yield the product as a light-colored oily substance (52% yield).[9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Bromo-2-chloropyridine | C5H3BrClN | CID 3847770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 434800050 [thermofisher.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 4-Bromo-2-chloropyridine, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 6. 4-Bromo-2-chloropyridine, 94% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-2-chloropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124038#physical-and-chemical-properties-of-4-bromo-2-chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com